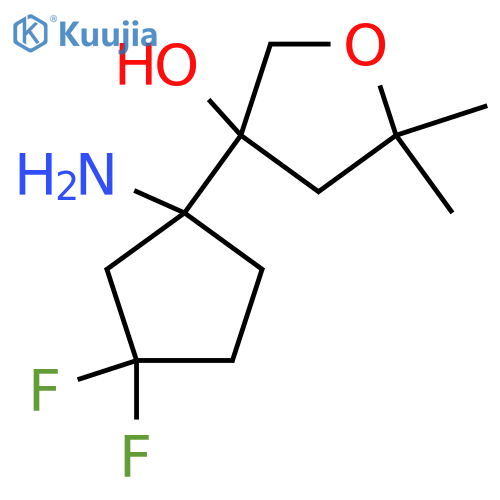Cas no 2171759-64-9 (3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol)
3-(1-アミノ-3,3-ジフルオロシクロペンチル)-5,5-ジメチルオキソラン-3-オールは、特異な分子構造を持つ有機化合物です。その特徴的な構造として、1-アミノ-3,3-ジフルオロシクロペンチル基と5,5-ジメチルオキソラン-3-オール基が結合しており、高い立体選択性と反応性を示します。この化合物は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての潜在性を有しています。特に、フッ素原子の導入により、代謝安定性や膜透過性の向上が期待できます。また、シクロペンチル環とオキソラン環の組み合わせにより、分子の剛性と柔軟性のバランスが最適化されており、標的タンパク質との親和性向上に寄与する可能性があります。

2171759-64-9 structure
商品名:3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol
- EN300-1646339
- 2171759-64-9
-
- インチ: 1S/C11H19F2NO2/c1-8(2)5-10(15,7-16-8)9(14)3-4-11(12,13)6-9/h15H,3-7,14H2,1-2H3
- InChIKey: PXUNILYTZXHRKC-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C1)(C1(COC(C)(C)C1)O)N)F
計算された属性
- せいみつぶんしりょう: 235.13838517g/mol
- どういたいしつりょう: 235.13838517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.5Ų
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646339-0.1g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.1g |
$1986.0 | 2023-06-04 | ||
| Enamine | EN300-1646339-0.5g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.5g |
$2167.0 | 2023-06-04 | ||
| Enamine | EN300-1646339-2.5g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 2.5g |
$4424.0 | 2023-06-04 | ||
| Enamine | EN300-1646339-5.0g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 5g |
$6545.0 | 2023-06-04 | ||
| Enamine | EN300-1646339-500mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 500mg |
$2167.0 | 2023-09-21 | ||
| Enamine | EN300-1646339-50mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 50mg |
$1895.0 | 2023-09-21 | ||
| Enamine | EN300-1646339-100mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 100mg |
$1986.0 | 2023-09-21 | ||
| Enamine | EN300-1646339-1000mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 1000mg |
$2257.0 | 2023-09-21 | ||
| Enamine | EN300-1646339-0.25g |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 0.25g |
$2077.0 | 2023-06-04 | ||
| Enamine | EN300-1646339-2500mg |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol |
2171759-64-9 | 2500mg |
$4424.0 | 2023-09-21 |
3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
2171759-64-9 (3-(1-amino-3,3-difluorocyclopentyl)-5,5-dimethyloxolan-3-ol) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
